molecular formula C21H31N3O2 B4030856 Pyridine-2,6-diylbis[(2-ethylpiperidin-1-yl)methanone]

Pyridine-2,6-diylbis[(2-ethylpiperidin-1-yl)methanone]

Cat. No.: B4030856
M. Wt: 357.5 g/mol
InChI Key: MTONXEBONWNCBS-UHFFFAOYSA-N
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Description

Pyridine-2,6-diylbis[(2-ethylpiperidin-1-yl)methanone] is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted at the 2 and 6 positions with bis[(2-ethylpiperidin-1-yl)methanone] groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine-2,6-diylbis[(2-ethylpiperidin-1-yl)methanone] typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2,6-dicarboxylic acid as the primary starting material.

    Formation of Intermediates: The pyridine-2,6-dicarboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 2-ethylpiperidine in the presence of a base such as triethylamine (TEA) to form the desired bis[(2-ethylpiperidin-1-yl)methanone] derivative.

Industrial Production Methods

Industrial production of Pyridine-2,6-diylbis[(2-ethylpiperidin-1-yl)methanone] follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reagents: Large quantities of pyridine-2,6-dicarboxylic acid and 2-ethylpiperidine are handled using automated systems.

    Optimized Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized for maximum yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Pyridine-2,6-diylbis[(2-ethylpiperidin-1-yl)methanone] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine groups can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

    Substitution Products: Substituted derivatives with new functional groups replacing the piperidine moieties.

Scientific Research Applications

Pyridine-2,6-diylbis[(2-ethylpiperidin-1-yl)methanone] has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Pyridine-2,6-diylbis[(2-ethylpiperidin-1-yl)methanone] involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Metal Ions: Act as a chelating agent, binding to metal ions and forming stable complexes.

    Inhibit Enzymes: Interact with and inhibit the activity of certain enzymes, leading to potential therapeutic effects.

    Modulate Receptors: Bind to and modulate the activity of specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Pyridine-2,6-diylbis[(2-ethylpiperidin-1-yl)methanone] can be compared with other similar compounds such as:

Properties

IUPAC Name

[6-(2-ethylpiperidine-1-carbonyl)pyridin-2-yl]-(2-ethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-3-16-10-5-7-14-23(16)20(25)18-12-9-13-19(22-18)21(26)24-15-8-6-11-17(24)4-2/h9,12-13,16-17H,3-8,10-11,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTONXEBONWNCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=NC(=CC=C2)C(=O)N3CCCCC3CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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